2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-e]indole core fused with a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group. A 4-methylphenylsulfonyl moiety is attached at the 6-position of the thiazoloindole system.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(4-methylphenyl)sulfonyl-4,5-dihydropyrrolo[3,2-e][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-20-7-9-21(10-8-20)37(33,34)32-14-13-22-23(32)11-12-26-28(22)29-27(36-26)19-30-15-17-31(18-16-30)24-5-3-4-6-25(24)35-2/h3-10,13-14H,11-12,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUZMPQAYPAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC4=C3N=C(S4)CN5CCN(CC5)C6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key features with several heterocyclic systems documented in the literature. Below is a detailed comparison based on structural motifs, synthesis, and reported bioactivities:
Table 1: Comparative Analysis of Thiazolo-Indole Derivatives and Analogues
Key Structural and Functional Insights:
Core Heterocyclic Systems: The target compound’s thiazoloindole core is distinct from the pyrrolo-thiazolo-pyrimidine () and spiro-thiazolo-isoxazole () systems. The piperazine linker in the target compound may enhance solubility compared to the pyrazoline moiety in , which is more rigid .
Sulfonyl Group Effects: Both the target compound and the perhydro-thiazolo-pyrrolo-pyrrole () feature sulfonyl groups, which are known to improve metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
Methoxyaryl Substituents :
- The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl groups in and . Positional isomerism can significantly alter electronic properties and receptor selectivity.
Synthetic Routes: Heterocyclization and sulfonylation are common strategies for constructing such systems (e.g., ).
Crystallographic Trends :
- Hydrogen-bonding patterns, as observed in and , are critical for stabilizing crystal structures. The absence of crystallographic data for the target compound suggests a need for further structural characterization .
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